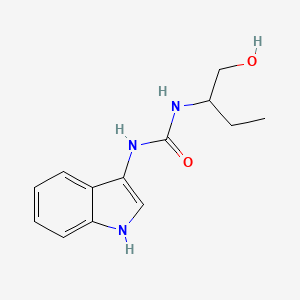![molecular formula C17H17N3O2 B2418620 3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 942025-20-9](/img/structure/B2418620.png)
3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” is a chemical compound with the molecular formula C17H17N3O2 and a molecular weight of 295.3421. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one”. However, similar compounds such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) have been used as solvents in the synthesis of various compounds2. For instance, DMPU can be used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides2.
Molecular Structure Analysis
The molecular structure of “3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” was not directly available. However, similar compounds have had their molecular structures solved by direct methods such as SHELXS and refined against all F2 data by full-matrix least-squares technique (SHELXL) minimizing w [ Fo2 - Fc2] 23.
Chemical Reactions Analysis
Specific chemical reactions involving “3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” were not found in the available literature. However, similar compounds such as DMPU have been used as chelating solvents in the trifluoromethylation of activated and non-activated halogenated double bonds2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” are not directly available. However, similar compounds such as DMPU have a refractive index of n20/D 1.488 (lit.), a boiling point of 146 °C/44 mmHg (lit.), and a density of 1.06 g/mL at 25 °C (lit.)2.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
- Synthesis of Diazocinones and Related Compounds: Research has focused on the synthesis of various diazocinones and related heterocyclic compounds, exploring their conformational analysis and potential applications in medicinal chemistry and materials science. For example, the synthesis of diazocinones involving tetrazines indicates a methodological exploration of heterocyclic compound synthesis (Robins et al., 2006). Similarly, studies on the reactions of pyridines with alkynes to create tetrahydropyrrolo[diazocines indicate an interest in generating novel structures with potential bioactive properties (Voskressensky et al., 2010).
Potential Biological Activities
- Antiproliferative Activity: Research into structurally related compounds, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[diazepin-2-ylidene)ethanones, has revealed antiproliferative activity against human cancer cell lines. This suggests that compounds within this structural family could have applications in cancer research and therapy development (Liszkiewicz, 2002).
Structural and Mechanistic Insights
- Conformational and Structural Analysis: Studies have focused on the detailed conformational and structural analysis of diazocine derivatives, contributing to the understanding of their chemical properties and potential reactivity patterns. For instance, research on diazabenzobicyclo[nonane systems and their derivatives provides insights into their structural characteristics and synthetic accessibility, which can inform the design of new compounds with desired properties (Shiotani et al., 1967).
Safety And Hazards
The safety and hazards of “3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” are not directly available. However, similar compounds such as DMPU are known to cause serious eye damage and are suspected of damaging fertility or the unborn child. They are also harmful if swallowed4.
Future Directions
The future directions for “3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” are currently unknown as no specific information was found in the available literature. However, similar compounds such as pyridazinone series have been identified that are significantly more THR-β selective than earlier analogues5. This suggests potential future directions in the development of more selective compounds.
properties
IUPAC Name |
11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-3-1-2-15-14-8-12(10-20(15)16)9-19(11-14)17(22)13-4-6-18-7-5-13/h1-7,12,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKPYAMBSCQPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)
![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)






![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2418560.png)